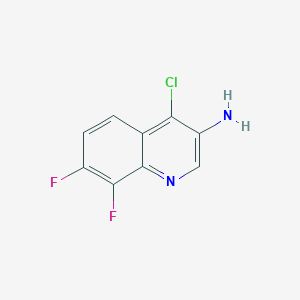

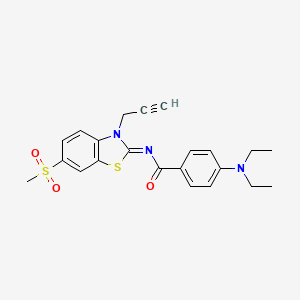

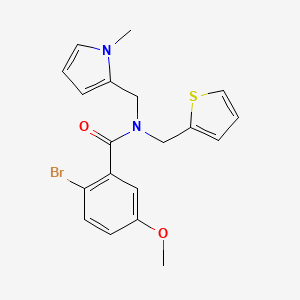

叔丁基 (5Z)-5-(二甲氨基亚甲基)-6-氧代-1,3,3a,4,7,7a-六氢异吲哚-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It’s often used in chemical transformations due to its stability towards most nucleophiles and bases .

Synthesis Analysis

The tert-butyl group can be introduced into compounds through various methods. For instance, N-tert-butyloxycarbonylation of amines can be efficiently catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The tert-butyl group is a simple hydrocarbon moiety with a unique reactivity pattern due to its crowded structure . It’s often used in chemical transformations and has implications in biosynthetic and biodegradation pathways .Chemical Reactions Analysis

The tert-butyl group exhibits unique reactivity patterns. For instance, tert-butyl peroxybenzoate reacts with ammonia/amines to provide primary, secondary, and tertiary amides under catalyst- and solvent-free conditions . Also, the tert-butyl group can be removed under acidic conditions .Physical And Chemical Properties Analysis

The tert-butyl group is a colorless solid or liquid (above 77°F) with a camphor-like odor . It’s miscible in water and has a specific gravity of 0.79 (Solid) .科学研究应用

制备和化学反应

叔丁基 (5Z)-5-(二甲氨基亚甲基)-6-氧代-1,3,3a,4,7,7a-六氢异吲哚-2-羧酸酯和相关化合物已用于各种化学制备和反应中。例如,Padwa 等人 (2003) 描述了使用叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯制备和进行 2-酰胺取代呋喃的 Diels-Alder 反应,展示了其在复杂有机合成中的用途 (Padwa, Brodney & Lynch, 2003)。

手性助剂应用

手性助剂在不对称合成中至关重要。Studer 等人 (1995) 合成了叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯的两种对映异构体,并将其用作二肽合成中的手性助剂。这说明了该化合物在促进立体选择性化学反应中的作用 (Studer, Hintermann & Seebach, 1995)。

结构修饰与分析

Vorona 等人 (2007) 对叔丁基酯进行了结构修饰,包括与叔丁基 (5Z)-5-(二甲氨基亚甲基)-6-氧代-1,3,3a,4,7,7a-六氢异吲哚-2-羧酸酯结构相似的化合物。他们的工作突出了这些化合物在化学修饰和结构分析中的多功能性 (Vorona et al., 2007)。

生物活性化合物合成

Zhao 等人 (2017) 证明了一种重要中间体的合成,叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基)氨基甲酸酯,突出了相关叔丁基酯在生物活性化合物开发中的作用 (Zhao, Guo, Lan & Xu, 2017)。

药物制剂开发

Zykova 等人 (2020) 研究了与叔丁基 (5Z)-5-(二甲氨基亚甲基)-6-氧代-1,3,3a,4,7,7a-六氢异吲哚-2-羧酸酯在结构上相关的化合物的合成和细胞抑制活性。这项研究提供了对类似化合物在开发药物制剂中的潜在用途的见解 (Zykova et al., 2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)18-9-11-6-13(8-17(4)5)14(19)7-12(11)10-18/h8,11-12H,6-7,9-10H2,1-5H3/b13-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYIBCVAUBVNRI-JYRVWZFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(=CN(C)C)C(=O)CC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2C/C(=C/N(C)C)/C(=O)CC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)

![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)

![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)

![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)